molecular formula C15H21N3O3S B2498137 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1235068-01-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2498137
CAS No.: 1235068-01-5
M. Wt: 323.41
InChI Key: KUKDZKMJIJYYAN-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antifungal Activity

Sulfonamide compounds have been synthesized and evaluated for their potential antiviral and antifungal activities. For example, novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and screened for their in vitro anti-HIV and antifungal activities, showing promising results in the preliminary screenings (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been developed, exhibiting high singlet oxygen quantum yield. These properties make them very useful as photosensitizers in photodynamic therapy, potentially for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

The anticancer properties of sulfonamide derivatives have been a subject of research, with studies focusing on the synthesis and evaluation of such compounds against various cancer cell lines. For instance, the synthesis and crystal structure of a specific sulfonamide compound revealed interesting insights into its anticancer properties, highlighting the potential of sulfonamide derivatives in cancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Anti-Inflammatory and Antioxidant Activities

Celecoxib derivatives, including sulfonamide compounds, have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies indicate the broad therapeutic potential of sulfonamide derivatives beyond their traditional use (Küçükgüzel et al., 2013).

Molecular Docking Studies

Heterocyclic compounds containing sulfonamide moiety have been synthesized and subjected to molecular docking studies to determine their suitability as inhibitors against certain enzymes, showcasing the role of sulfonamide derivatives in the design of enzyme inhibitors (Hassan, 2014).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-9-14(5-6-15(11)21-4)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDZKMJIJYYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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